B1575359 Wiskott-Aldrich syndrome protein (262-281)

Wiskott-Aldrich syndrome protein (262-281)

Cat. No. B1575359
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Wiskott-Aldrich syndrome protein

Scientific Research Applications

WASP as a Key Immunological Multitasker

Wiskott–Aldrich syndrome protein (WASP) is crucial for regulating the actin cytoskeleton in hematopoietic and immune cells, influencing functions like migration, phagocytosis, and immune synapse formation. Defects in WASP activity result in Wiskott–Aldrich syndrome, leading to a range of cellular process defects, complex immunodeficiency, autoimmunity, and microthrombocytopenia. Interestingly, gain-of-function mutations in WASP cause a separate disease, mainly characterized by neutropenia, highlighting its critical role in various cellular mechanisms related to haematopoiesis, immune function, and autoimmunity (Thrasher & Burns, 2010).

WASP in Autoimmune and Primary Immunodeficiency Diseases

Wiskott–Aldrich Syndrome (WAS) is a primary immunodeficiency disorder with a high incidence of autoimmunity. WAS arises from mutations in the WASP, a protein linking cell surface receptor signaling to actin polymerization. WASP promotes the functions of various immune cells but also plays a critical role in the function of regulatory T cells and in TCR-induced apoptosis, maintaining peripheral immune tolerance. This single gene defect's complex immune defects make WAS a valuable model for studying more complex immune diseases (Cleland & Siegel, 2011).

Emerging Mechanisms of WASP in Immunity

WASP participates in innate and adaptive immunity by regulating actin cytoskeleton-dependent processes, such as immune synapse formation, cell signaling, migration, and cytokine release. Recent discoveries provide insights into WAS pathology, including lymphoid and myeloid cell homeostasis, immune synapse assembly, and immune cell signaling. These findings highlight WASP's direct role in nuclear transcription programs independent of actin polymerization (Rivers & Thrasher, 2017).

Stem-Cell Gene Therapy for WAS

Gene therapy using autologous, genetically modified hematopoietic stem cells (HSC) has shown promise in treating Wiskott-Aldrich syndrome. This therapy resulted in sustained WAS protein expression in HSC, lymphoid, myeloid cells, and platelets, correcting T and B cell functions, natural killer (NK) cells, and monocytes. Post-treatment, patients exhibited significant clinical improvement, indicating the potential of stem-cell gene therapy in managing WAS (Boztug et al., 2010).

properties

Product Name

Wiskott-Aldrich syndrome protein (262-281)

sequence

NLDPDLRSLFSRAGISEAQL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Wiskott-Aldrich syndrome protein (262-281)

Origin of Product

United States

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